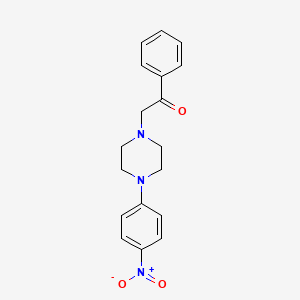

2-(4-(4-硝基苯基)哌嗪-1-基)-1-苯基乙酮

描述

“2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone” is a chemical compound with the molecular formula C18H18N4O5 . It has an average mass of 370.359 Da and a monoisotopic mass of 370.127716 Da .

Synthesis Analysis

While specific synthesis methods for “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone” were not found, similar compounds have been synthesized in the literature. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity .Molecular Structure Analysis

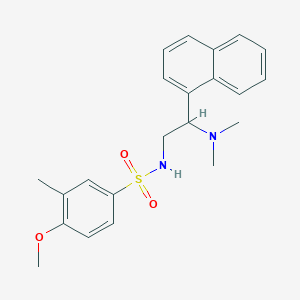

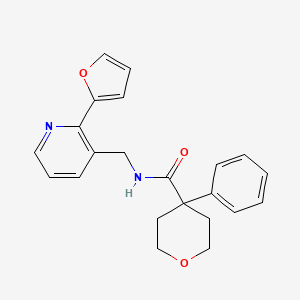

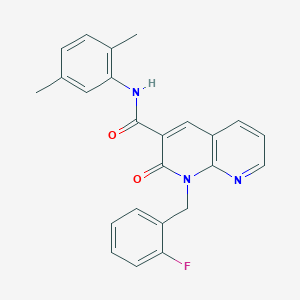

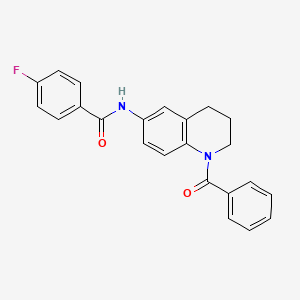

The molecular structure of “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone” is complex, with multiple aromatic rings and a piperazine group . The presence of nitrophenyl groups suggests potential reactivity and the possibility of interesting chemical properties.科学研究应用

聚酰胺合成和药物设计

- 聚酰胺合成:Hattori 和 Kinoshita (1979) 的研究详细阐述了通过 uracil 和 adenine 与甲基亚甲基琥珀酸二甲酯的加成反应合成含有 uracil 和 adenine 的聚酰胺。这项工作表明了在聚酰胺化学中使用类似化合物创造具有特定性质的聚酰胺的潜力,突出了哌嗪衍生物在聚合物化学中的化学多样性 (Hattori & Kinoshita, 1979)。

- 药物设计和生物活性:Onawole 等人 (2017) 对与目标化合物在结构上相关的芳基哌嗪类药物的研究表明了生化性质的计算评估及其与人 GABA A 受体的潜在相互作用。这表明此类化合物在设计具有特定靶标相互作用的药物中所扮演的角色,在药理学和药物化学中很有用 (Onawole et al., 2017)。

化学合成技术

- 电化学合成:Nematollahi 和 Amani (2011) 探索了在芳基亚磺酸存在下 1-(4-(4-羟苯基)哌嗪-1-基)乙酮的电化学氧化,从而合成新的苯基哌嗪衍生物。这展示了一种合成苯基哌嗪衍生物的环保方法,表明了此类化合物在化学合成中的广泛适用性 (Nematollahi & Amani, 2011)。

未来方向

The future directions for research on “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone” could include further exploration of its synthesis, reactivity, and potential biological activity. For example, its potential as an intermediate in the synthesis of other compounds could be explored . Additionally, its potential biological activity, such as antibacterial activity, could be investigated further .

作用机制

Target of action

Compounds with a piperazine moiety, like “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone”, often interact with various receptors in the body. For instance, some piperazine derivatives are known to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining pH balance in the body .

Biochemical pathways

The affected pathways would depend on the specific targets of “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone”. If the compound inhibits CA, it could affect various physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .

Result of action

The molecular and cellular effects of “2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone” would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits CA, it could lead to changes in pH and CO2 levels in the body .

生化分析

Biochemical Properties

Cellular Effects

Nitrophenylpiperazine derivatives have been shown to inhibit tyrosinase, an enzyme crucial for melanin synthesis . This suggests that 2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethanone could potentially influence cell function by affecting melanin synthesis and related cellular processes .

Molecular Mechanism

Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes such as tyrosinase .

属性

IUPAC Name |

2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-18(15-4-2-1-3-5-15)14-19-10-12-20(13-11-19)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTPNXZKPNBKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328781 | |

| Record name | 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

457940-99-7 | |

| Record name | 2-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)

![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2704212.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704224.png)